N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using acetic anhydride to yield the desired thiazole derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent choice, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions often require acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential anti-inflammatory and anticancer properties, with research focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(5E)-5-[(3-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
- N-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
- N-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Uniqueness
N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H,14,15,16,17)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHAOGWGBOJALM-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=CC=C2)F)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC(=CC=C2)F)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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